molecular formula C9H20O4 B1593779 4,8-Dioxaundecane-1,11-diol CAS No. 4161-32-4

4,8-Dioxaundecane-1,11-diol

Cat. No. B1593779
CAS RN: 4161-32-4
M. Wt: 192.25 g/mol
InChI Key: SZXVPIADNSVGTK-UHFFFAOYSA-N
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Description

4,8-Dioxaundecane-1,11-diol, also known as DU, is a synthetic compound with potential applications in various fields of research and industry. It has the molecular formula C9H20O4 and is also known by other names such as 3-[3-(3-hydroxypropoxy)propoxy]propan-1-ol .


Molecular Structure Analysis

The molecular structure of 4,8-Dioxaundecane-1,11-diol is represented by the formula C9H20O4 . The compound has a molecular weight of 192.25 g/mol . The InChI representation of the molecule is InChI=1S/C9H20O4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h10-11H,1-9H2 .


Physical And Chemical Properties Analysis

4,8-Dioxaundecane-1,11-diol has a molecular weight of 192.25 g/mol . It has a computed XLogP3-AA value of -0.4 , indicating its relative hydrophilicity. The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 58.9 Ų . The compound has a rotatable bond count of 10 .

Scientific Research Applications

Synthesis and Characterization in Chemistry

  • Copper(II) Complexes : The synthesis of copper(I) and (II) complexes using a bistetradentate ligand, which includes 4,8-Dioxaundecane-1,11-diol, has been achieved. These complexes are characterized by various techniques like NMR, mass spectra, and IR, among others (Karaböcek & Karaböcek, 1998).
  • Tin(IV) Compounds : Novel tin(IV) compounds containing 4,8-Dioxaundecane-1,11-diol were synthesized. These compounds were analyzed through methods such as IR spectroscopy and NMR (Vargas-Pineda et al., 2004).

Environmental Science and Pollution Research

  • Degradation of 1,4-Dioxane : Advanced oxidation processes have been employed for the degradation of 1,4-dioxane, a compound related to 4,8-Dioxaundecane-1,11-diol, in wastewater. The study found that the kinetics of degradation using sunlight and hydrogen peroxide were most effective (Chitra et al., 2012).
  • UV/Hydrogen Peroxide Process for Degradation : The UV/hydrogen peroxide process has been studied for the degradation of 1,4-dioxane in water. This study contributes to understanding the mechanisms for treating water contaminated with compounds similar to 4,8-Dioxaundecane-1,11-diol (Stefan & Bolton, 1998).

Advances in Bioremediation

  • Bioremediation of 1,4-Dioxane-Contaminated Waters : Advances in the bioremediation of waters contaminated with 1,4-dioxane, a compound closely related to 4,8-Dioxaundecane-1,11-diol, have been significant. This review addresses chemical and physical treatment technologies, focusing on recent developments in bioremediation (Zhang, Gedalanga & Mahendra, 2017).

Synthesis and Industrial Applications

  • N-Substituted Compounds Synthesis : An efficient method for synthesizing N-substituted 1,11-dioxa-4,8-dithia-6-azacyclotridecanes, related to 4,8-Dioxaundecane-1,11-diol, has been developed. This process uses recyclization techniques with various catalysts (Rakhimova et al., 2016).
  • Water-Soluble Dendrons and Dendrimers : Dendrimers containing internal PEG linkages, which include 4,8-Dioxaundecane-1,11-diol, have been synthesized for potential use in solubilizing lithium triflate salts in nonaqueous environments (Newkome et al., 2004).

properties

IUPAC Name

3-[3-(3-hydroxypropoxy)propoxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXVPIADNSVGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCCCOCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194436
Record name 4,8-Dioxaundecane-1,11-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Dioxaundecane-1,11-diol

CAS RN

4161-32-4
Record name 3,3′-[1,3-Propanediylbis(oxy)]bis[1-propanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4161-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,8-Dioxaundecane-1,11-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004161324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,8-Dioxaundecane-1,11-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,8-dioxaundecane-1,11-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.821
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Groth - Acta Chemica Scandinavica, 1987 - actachemscand.org
Crystals of Cm]-12203 (I) belong to the triclinic system with cell dimensions a= 6.430 (1), b= 9.970 (2) and c= 18.270 (3) A;(1= 91.81 (1), B= 94.87 (1), y= 90.23 (1), space group P1 and Z…
Number of citations: 4 actachemscand.org
AI Ponomarenko, VA Brylev, KA Sapozhnikova… - Tetrahedron, 2016 - Elsevier
Branching points in DNA nanostructures are usually 3- or 4-way junctions maintained by Watson-Crick non-covalent interactions. However, covalently bound DNA stars could improve …
Number of citations: 24 www.sciencedirect.com
M Hamada, M Terayama, K Kaneko, T Ooya… - …, 2008 - thieme-connect.com
We are interested in developing chemically modified linear and cyclic polyglycerols and their esters that have a single polymerization degree and fine structure. Triglyceryl di-, tri-, and …
Number of citations: 3 www.thieme-connect.com
Y Liu, Y Inoue, T Hakushi - Bulletin of the Chemical Society of Japan, 1990 - journal.csj.jp
Solvent extraction of aqueous alkali and some heavy metal picrates with the title compounds showed that, with most cations except for Li + , Na + , and Ag + , the extractability decreases …
Number of citations: 39 www.journal.csj.jp

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